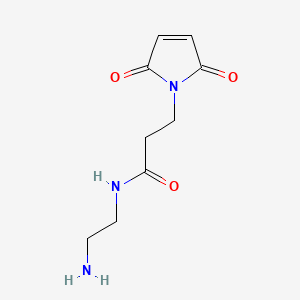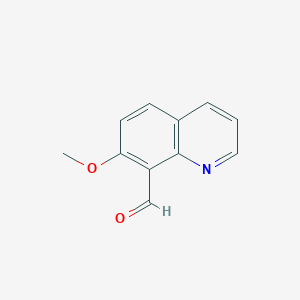
1-Benzyl-4-(2-(trifluoromethyl)phenyl)-1,2,3,6-tetrahydropyridine
Overview
Description
Synthesis Analysis
While there isn’t specific information on the synthesis of 1-Benzyl-4-(2-(trifluoromethyl)phenyl)-1,2,3,6-tetrahydropyridine, related compounds have been synthesized using various methods. For instance, a series of 4-((1-benzyl/phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues has been synthesized in good yield by the click reaction between 4-O-propargylated benzaldehyde and various organic bromides/azides .Molecular Structure Analysis
The molecular structure of a similar compound, 1-benzyl-4-phenyl-1H-1,2,3-triazole, has been analyzed. It was found that the compound crystallizes in the monoclinic space group P21 .Chemical Reactions Analysis
In terms of chemical reactions, the compound might be involved in reactions similar to those of other 1,2,3-triazoles. For example, crossed aldol reactions of the CF3-containing pseudo C2 symmetric cyclic imide were carried out by way of the corresponding boron bisenolate to stereoselectively furnish the desired products .Scientific Research Applications
Crystal and Molecular Structures
1-Benzyl-4-(2-(trifluoromethyl)phenyl)-1,2,3,6-tetrahydropyridine and its analogs have been extensively studied for their crystal and molecular structures. For example, Iwasaki, Watanabe, and Maeda (1987) analyzed the crystal structures of related dihydropyridine compounds, providing insights into their molecular conformations and interactions (Iwasaki, Watanabe, & Maeda, 1987).
Role in Inhibiting PARP-1
This chemical compound plays a significant role in inhibiting poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair. Ishida et al. (2005) found that the 4-phenyl-1,2,3,6-tetrahydropyridine fragment significantly improves inhibitory potency against PARP-1 (Ishida et al., 2005).
Interaction with Monoamine Oxidase B
The compound has been studied for its interaction with monoamine oxidase B (MAO-B), an enzyme relevant to neurotransmitter metabolism. Anderson, Kuttab, and Castagnoli (1996) explored the oxidation properties and mechanisms of related tetrahydropyridines with MAO-B (Anderson, Kuttab, & Castagnoli, 1996).
Synthesis and Stereochemistry
The synthesis and stereochemistry of variants of this compound, such as 1-benzyl-3-hydroxy-1,2,3,6-tetrahydropyridines, have been investigated for their potential as antiviral compounds and for their use in organic synthesis. Grishina et al. (2005) detailed methods for preparing these compounds and analyzed their conformations (Grishina et al., 2005).
Oxidation and MAO-B Interaction
Sablin et al. (1994) explored the oxidation products arising from the action of MAO-B on analogs of this compound. Their research sheds light on the metabolic pathways and interactions of these substances with enzymes (Sablin et al., 1994).
Potential Anti-Inflammatory Agents
Exploring its potential in medical applications, Rao et al. (1995) synthesized N-[pyridyl(phenyl)carbonylamino]hydroxyalkyl-(benzyl)-1,2,3,6-tetrahydropyridines as potential anti-inflammatory agents, highlighting the therapeutic possibilities of this compound (Rao et al., 1995).
properties
IUPAC Name |
1-benzyl-4-[2-(trifluoromethyl)phenyl]-3,6-dihydro-2H-pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N/c20-19(21,22)18-9-5-4-8-17(18)16-10-12-23(13-11-16)14-15-6-2-1-3-7-15/h1-10H,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYMPDZPBMSMVPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C2=CC=CC=C2C(F)(F)F)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801147829 | |
| Record name | 1,2,3,6-Tetrahydro-1-(phenylmethyl)-4-[2-(trifluoromethyl)phenyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801147829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-(2-(trifluoromethyl)phenyl)-1,2,3,6-tetrahydropyridine | |
CAS RN |
821768-10-9 | |
| Record name | 1,2,3,6-Tetrahydro-1-(phenylmethyl)-4-[2-(trifluoromethyl)phenyl]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=821768-10-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,6-Tetrahydro-1-(phenylmethyl)-4-[2-(trifluoromethyl)phenyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801147829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-alpha-Benzyloxycarbonyl-L-valine (1H-benzo[d][1,2,3]triazol-1-yl) ester](/img/structure/B3286144.png)






![Benzaldehyde, 4-[bis(2-ethylhexyl)amino]-](/img/structure/B3286226.png)
![3-(4-amino-5-p-tolyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propan-1-ol](/img/structure/B3286233.png)
![Benzoic acid, 4-[(1E)-2-nitroethenyl]-](/img/structure/B3286234.png)


